tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
Overview
Description
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate is a useful research compound. Its molecular formula is C17H26INO3 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests potential interactions with proteins or enzymes that have affinity for iodine, carbamate groups, or tert-butyl groups .
Mode of Action
Based on its structure, it may involve interactions with its targets through the iodine atom, the carbamate group, or the tert-butyl group . These interactions could lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the presence of an iodine atom, it may be involved in pathways related to thyroid hormone synthesis or metabolism
Pharmacokinetics
The presence of the iodine atom could potentially influence its bioavailability, as iodine is a heavy atom that can impact a compound’s pharmacokinetic properties .
Result of Action
Given its structure, it may have potential effects on cellular processes involving iodine or carbamate groups
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the stability of the iodine atom in the compound could be affected by temperature or pH . Additionally, the presence of other molecules could influence the compound’s efficacy through competitive or non-competitive interactions .
Biochemical Analysis
Biochemical Properties
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that control cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels. The compound may be metabolized through specific enzymatic reactions, leading to the formation of metabolites that can further influence biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Biological Activity
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate, commonly referred to as tert-butyl carbamate , is an organic compound with significant potential in medicinal chemistry and biological research. This compound features a tert-butyl group, an ether linkage, and an iodinated propanoyl moiety, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of tert-butyl carbamate, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C17H26INO3
- Molecular Weight : 419.3 g/mol
- CAS Number : 902836-79-7
The structure of tert-butyl carbamate includes a tert-butyl group attached to a carbamate functional group, which is linked through an ether bond to a propan-2-yl group that carries an iodine atom and a methylphenyl substituent.
Synthesis
The synthesis of tert-butyl carbamate typically involves multi-step organic reactions, where starting materials undergo transformations to yield the final product. Key steps often include:
- Formation of the iodinated intermediate : This can involve the reaction of 4-methylphenylacetic acid with iodine.
- Coupling with tert-butyl carbamate : The iodinated intermediate is then reacted under controlled conditions to form the desired carbamate.
The biological activity of tert-butyl carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of various enzymes or receptors, leading to downstream effects relevant in therapeutic contexts.
Target Interactions
- Enzyme Inhibition : Preliminary studies suggest that tert-butyl carbamate may inhibit certain proteases, potentially influencing pathways involved in disease processes.
- Receptor Modulation : The compound's structural characteristics allow it to bind selectively to specific receptors, potentially altering their activity.
Case Studies and Research Findings
- Inhibition Studies : Research has demonstrated that analogs of tert-butyl carbamate exhibit varying degrees of inhibitory activity against specific proteases associated with viral infections, such as SARS-CoV. For instance, compounds with similar structures have shown IC50 values ranging from 0.39 μM to 10.0 μM against SARS-CoV 3CL protease, indicating significant potency in inhibiting viral replication pathways .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the structure of tert-butyl carbamate significantly impact its biological activity. For example, varying the substituents on the aromatic ring and the nature of the halogen (iodine vs. bromine) led to differences in enzyme binding affinity and selectivity .
- Comparative Analysis : When compared to similar compounds such as tert-butyl N-(2-{[2-(4-chlorophenyl)-1-bromopropan-2-yl]oxy}ethyl)carbamate, the presence of iodine in tert-butyl carbamate enhances its reactivity and potential biological interactions .
Summary of Biological Activity Data
Compound Name | IC50 (μM) | Biological Target |
---|---|---|
This compound | 0.39 - 10.0 | SARS-CoV 3CL Protease |
Tert-butyl N-(2-{[2-(4-chlorophenyl)-1-bromopropan-2-yl]oxy}ethyl)carbamate | Varies | Similar Proteases |
Properties
IUPAC Name |
tert-butyl N-[2-[1-iodo-2-(4-methylphenyl)propan-2-yl]oxyethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26INO3/c1-13-6-8-14(9-7-13)17(5,12-18)21-11-10-19-15(20)22-16(2,3)4/h6-9H,10-12H2,1-5H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHIYIBOYIGSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CI)OCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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